3-Methylpyrido[3,4-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-4-10-7-2-3-9-5-8(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFAGCYGDRKURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CN=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668624 | |
| Record name | 3-Methylpyrido[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-80-1 | |
| Record name | 3-Methylpyrido[3,4-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyrido[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of 3 Methylpyrido 3,4 B Pyrazine
Nucleophilic Aromatic Substitution (SNA r) on Halogenated Pyrido[3,4-b]pyrazines
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated pyrido[3,4-b]pyrazines. The presence of the electron-withdrawing pyrazine (B50134) and pyridine (B92270) nitrogen atoms activates the ring system, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the halogen leaving group. chemistrysteps.comlibretexts.org This initial attack disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this complex is delocalized over the electron-deficient ring system, particularly onto the electronegative nitrogen atoms. In the subsequent elimination step, the aromaticity is restored by the expulsion of the halide ion.
Research has demonstrated that halogen atoms at various positions on the pyrido[3,4-b]pyrazine (B183377) core can be displaced by a range of nucleophiles. For instance, 5-chloropyrido[3,4-b]pyrazines, prepared from 2-chloro-3,4-diaminopyridine and 1,2-dicarbonyl compounds, serve as versatile intermediates for C-C and C-N coupling reactions. clockss.org Similarly, 8-bromo and 8-iodo derivatives have been effectively used in palladium- and copper-catalyzed cross-coupling reactions to introduce aryl, amino, and azole groups. mdpi.comnih.gov The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity in these transformations.
The table below summarizes various SNAr reactions performed on halogenated pyrido[3,4-b]pyrazine systems.
| Halogen Position | Nucleophile | Catalyst/Conditions | Product Type |
| C-5 | Amines, Anilines | Pd-catalysis | 5-Amino derivatives |
| C-8 | Azoles (Pyrrole, Indole, etc.) | Cu₂O, Cs₂CO₃, DMSO | 8-(Azol-1-yl) derivatives mdpi.com |
| C-8 | Anilines | Pd₂(dba)₃, Xantphos, DBU | 8-Anilino derivatives mdpi.com |
| C-8 | Alkyl/Benzylamines | Direct Substitution | 8-Alkyl/Benzylamino derivatives nih.gov |
| C-8 | Hydrazine | Direct Substitution | 8-Hydrazino derivative nih.gov |
Electrophilic Reactivity of the Pyrido[3,4-b]pyrazine System
In stark contrast to its reactivity towards nucleophiles, the pyrido[3,4-b]pyrazine core is highly deactivated towards electrophilic aromatic substitution. The three nitrogen atoms within the bicyclic system exert a strong electron-withdrawing inductive and mesomeric effect, significantly reducing the electron density of the aromatic rings. This electron deficiency makes the ring system a poor nucleophile, rendering classical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation exceedingly difficult. nih.gov Such reactions, if they proceed at all, typically require harsh conditions, often leading to low yields and mixtures of products. nih.gov
Given the inert nature of the ring towards electrophiles, alternative strategies are employed to achieve functionalization. One effective method is deprotometalation followed by trapping with an electrophile. mdpi.comnih.gov This two-step process inverts the reactivity of the ring. A strong base, such as a lithium-zinc combination involving 2,2,6,6-tetramethylpiperidide (TMP), can selectively deprotonate a C-H bond on the ring, generating a potent organometallic nucleophile. researchgate.net This intermediate can then readily react with various electrophiles. For example, 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine has been successfully deprotonated at the C-7 position and subsequently trapped with iodine to furnish the 8-bromo-7-iodo derivative in good yield. mdpi.comnih.gov This sequence allows for the regioselective introduction of functional groups that is not possible via direct electrophilic attack.
Oxidation and Reduction Pathways of the Pyrido[3,4-b]pyrazine Core
The nitrogen atoms in the pyrido[3,4-b]pyrazine scaffold are susceptible to oxidation, most commonly forming N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acidic media or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The N-oxidation of heterocyclic amines is a well-established reaction that can significantly alter the electronic properties and reactivity of the parent molecule. rsc.org The N-O bond introduces a dipole and can act as an oxygen-transfer agent or modify the regioselectivity of subsequent substitution reactions. nih.gov
In the 3-methylpyrido[3,4-b]pyrazine system, there are three nitrogen atoms that could potentially be oxidized. The regioselectivity of N-oxidation would depend on the relative nucleophilicity of each nitrogen atom, which is influenced by the electronic effects of the fused rings and substituents. Generally, the pyridine nitrogen is more readily oxidized than the pyrazine nitrogens. Computational studies can help predict the most likely site of oxidation. rsc.org
The reduction of the pyrido[3,4-b]pyrazine core typically involves the hydrogenation of the heterocyclic rings. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method for reducing pyridine and pyrazine rings. The pyridine ring is generally more susceptible to reduction than the pyrazine ring. Selective reduction can lead to tetrahydro- or piperidino-fused pyrazine derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The specific conditions (catalyst, pressure, temperature, and solvent) determine the extent and selectivity of the reduction.
Investigating Intramolecular Rearrangements
Intramolecular rearrangements are fundamental reactions in heterocyclic chemistry that can lead to the formation of isomeric structures, often with greater thermodynamic stability. For nitrogen-containing heterocycles like pyrido[3,4-b]pyrazine, a potential pathway for rearrangement is the Dimroth rearrangement. wikipedia.org This type of rearrangement is common in various aza-heterocycles, including triazoles and pyrimidines, and involves the transposition of endocyclic and exocyclic heteroatoms. nih.govdntb.gov.ua
A classic Dimroth rearrangement occurs in heterocyclic systems bearing an amino or imino group adjacent to an endocyclic nitrogen atom. nih.gov The mechanism, which can be catalyzed by acid or base, generally proceeds through a ring-opening step to form an open-chain intermediate. nih.govbenthamscience.com Subsequent rotation around a C-N single bond followed by ring-closure at a different site leads to the rearranged, isomeric product. wikipedia.org
For a substituted this compound, a Dimroth-type rearrangement could be envisioned if, for example, an amino group is present at a position alpha to a ring nitrogen. The reaction would lead to an equilibrium between two isomeric structures, with the position of the equilibrium being dictated by the relative thermodynamic stability of the two isomers. Factors such as pH, temperature, and the electronic nature of substituents can influence the rate and outcome of the rearrangement. nih.gov While specific examples in the pyrido[3,4-b]pyrazine series are not extensively documented, the principles established for other heterocyclic systems suggest its plausibility. benthamscience.com
Understanding Intermediate Formation and Transition States in Pyrido[3,4-b]pyrazine Synthesis
The synthesis and reactivity of the pyrido[3,4-b]pyrazine core are defined by the formation of key intermediates and the energetic profiles of the transition states leading to them. The most common synthetic route to the pyrido[3,4-b]pyrazine scaffold involves the condensation of a 3,4-diaminopyridine (B372788) derivative with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or a substituted derivative). clockss.orgnih.gov
The mechanism for this cyclocondensation reaction proceeds through several distinct steps:
Initial Nucleophilic Attack: One of the amino groups of the diaminopyridine attacks one of the carbonyl carbons of the dicarbonyl compound, forming a tetrahedral hemiaminal intermediate.
Dehydration: The hemiaminal readily loses a molecule of water to form an imine (Schiff base) intermediate.
Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazine ring and yielding the final pyrido[3,4-b]pyrazine product.
In the reactions of the pyrido[3,4-b]pyrazine core itself, other intermediates are crucial. As discussed in Section 3.1, the SNAr reaction is characterized by the formation of a Meisenheimer complex. nih.gov This intermediate is a resonance-stabilized cyclohexadienyl anion, and its stability is a key factor in determining the reaction rate. The transition state leading to the Meisenheimer complex is the rate-determining step for many SNAr reactions. masterorganicchemistry.com Computational chemistry plays a vital role in understanding these processes by modeling the structures and energies of reactants, intermediates, transition states, and products, thereby elucidating the reaction pathway and predicting regioselectivity. nih.govmdpi.com
Advanced Spectroscopic and Structural Characterization of 3 Methylpyrido 3,4 B Pyrazine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of pyrido[3,4-b]pyrazine (B183377) derivatives in solution. One-dimensional ¹H and ¹³C NMR spectra offer primary data on the chemical environment of each nucleus. The chemical shift (δ) of a proton or carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecule. For instance, protons on the pyridine (B92270) ring typically resonate at a lower field (higher δ value) compared to those on the pyrazine (B50134) ring due to the differing electron densities of the two heterocyclic systems.
Regiochemical assignments, such as determining the precise location of substituents, are made by analyzing chemical shifts and spin-spin coupling constants (J-values). In a substituted 3-methylpyrido[3,4-b]pyrazine, the introduction of a group at a specific position will cause predictable shifts in the signals of neighboring protons. Furthermore, the multiplicity of a signal (e.g., singlet, doublet, triplet) and the magnitude of the J-coupling provide direct evidence of adjacent, non-equivalent protons, confirming the connectivity of the carbon framework. For example, the ¹H NMR spectrum of 2,3-dimethylpyrido[3,4-b]pyrazine (B3351214) shows a singlet for the two methyl groups, confirming their attachment to the pyrazine ring, alongside distinct signals for the protons on the pyridine ring. rsc.org
The following table presents typical NMR data for a related derivative, illustrating how chemical shifts are assigned to specific nuclei in the structure.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| 2,3-Dimethylpyrido[3,4-b]pyrazine | ¹H | 9.33 (s, 1H), 8.66 (d, J=5.6 Hz, 1H), 7.74 (d, J=5.6 Hz, 1H), 2.71 (s, 6H) | CDCl₃ |
| ¹³C | 158.81, 155.71, 153.34, 146.60, 143.73, 136.45, 120.87, 23.68, 23.31 | CDCl₃ |
Data sourced from supplementary information for a study on quinoxaline (B1680401) synthesis. rsc.org
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically on adjacent carbon atoms, allowing for the tracing of proton networks throughout the molecule's backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms to which they are attached. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing an unambiguous assignment of protonated carbons.
The application of these techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, which is critical for confirming the structure of novel or complex this compound derivatives.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, offering absolute confirmation of its constitution, configuration, and conformation in the solid state. The analysis of diffraction data allows for the calculation of exact bond lengths, bond angles, and torsion angles, providing a level of detail unattainable by other methods.
For pyrido[3,4-b]pyrazine derivatives, X-ray crystallography has been used to confirm the planarity of the fused ring system and to determine the orientation of substituents. In one study of a related compound, 2,3-diphenylpyrido[3,4-b]pyrazine (B3356666), the crystal structure confirmed the connectivity and provided precise geometric parameters. iucr.org The data obtained from crystallographic studies are crucial for understanding how molecular geometry influences packing and intermolecular interactions.
The table below summarizes crystallographic data for a pyrido[3,4-b]pyrazine derivative complex, showcasing the type of information generated.
| Parameter | Value |
| Compound | Bis[2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine]silver(I) perchlorate (B79767) methanol (B129727) disolvate |
| Formula | [Ag(C₁₅H₉N₃S₂)₂]ClO₄·2CH₃OH |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| N—Ag—N Angle | 175.25 (14)° |
Data sourced from a study on a silver(I) complex of a dithienylpyrido[3,4-b]pyrazine ligand. iucr.org
Beyond individual molecular geometry, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice, governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are fundamental to the material's properties.
Hydrogen Bonding: In derivatives containing suitable donor (e.g., N-H) and acceptor (e.g., pyridine or pyrazine nitrogen) groups, hydrogen bonds can play a significant role in dictating the crystal packing. Even in the absence of strong donors, weak C-H···N or C-H···O interactions can be identified, influencing the supramolecular assembly. nih.gov
π-π Stacking: The planar, aromatic nature of the pyrido[3,4-b]pyrazine core makes it susceptible to π-π stacking interactions. Molecules may arrange in offset stacks where the electron-rich π system of one molecule interacts favorably with the electron-poor region of a neighbor. nih.gov The distances and geometry of these interactions, such as centroid-centroid distances and slip angles, are precisely determined from the crystal structure. nih.gov
Analysis of the crystal structure of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, a related isomer, revealed significant π-π stacking and weak hydrogen bonds that stabilize the crystal packing. nih.gov
| Interaction Type | Atoms Involved | Distance (Å) | **Angle (°) ** |
| C-H···N Hydrogen Bond | C6—H6···N3 | H···A = 2.54 | D—H···A = 145 |
| C-H···O Hydrogen Bond | C3—H3···O1 | H···A = 2.44 | D—H···A = 129 |
| π-π Stacking | Centroid-Centroid | 3.609 (1) | - |
Data sourced from the crystallographic study of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. nih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound derivatives, its primary use is the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the calculation of an unambiguous elemental composition. ikm.org.my
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer (e.g., by electron impact, EI), the resulting molecular ion can undergo fragmentation, breaking down into smaller, characteristic ions. The pattern of these fragment ions serves as a molecular fingerprint.
For a compound like this compound, common fragmentation pathways could include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the pyrazine ring, potentially involving the loss of HCN.
Retro-Diels-Alder reactions within the heterocyclic core.
The study of these fragmentation pathways helps to confirm the presence of specific structural motifs and can be used to distinguish between isomers, which may show different fragmentation patterns despite having the same molecular weight. sapub.orgderpharmachemica.com
| Compound | Ionization | m/z (Observed) | Proposed Identity |
| 2,3-Dimethylpyrido[3,4-b]pyrazine | EI | 159.04 | [M]⁺ |
| N'-(Benzylidene)-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide | ESI | 400 | [M+H]⁺ |
Data sourced from various studies on pyrido[2,3-b]pyrazine (B189457) and pyrido[3,4-b]pyrazine derivatives. rsc.orgajrconline.org
Computational and Theoretical Investigations of 3 Methylpyrido 3,4 B Pyrazine
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and stability of heterocyclic compounds. For 3-Methylpyrido[3,4-b]pyrazine, DFT calculations are employed to determine its most stable geometric configuration. This process, known as geometry optimization, identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Commonly used functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p), have proven reliable for studying related nitrogen-containing heterocyclic systems. These calculations confirm the stability of the optimized structure by ensuring that all calculated vibrational frequencies are real, indicating a true energy minimum on the potential energy surface. The resulting optimized geometry provides a foundational model for further computational analysis.
Table 1: Representative Calculated Geometrical Parameters for a Pyrido[3,4-b]pyrazine (B183377) Core Note: These are illustrative values for the core ring structure based on DFT calculations of similar heterocyclic systems and may vary slightly for the 3-methyl derivative.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | N1-C8a | 1.38 Å |
| Bond Length | C4a-C8a | 1.41 Å |
| Bond Length | C5-C6 | 1.39 Å |
| Bond Length | N4-C4a | 1.37 Å |
| Bond Angle | C2-N1-C8a | 117.5° |
| Bond Angle | N1-C8a-C4a | 120.1° |
| Bond Angle | C5-C6-C7 | 119.5° |
| Dihedral Angle | C5-C4a-C8a-N1 | ~0.0° (Planar) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide a detailed assignment of experimental spectra, aiding in the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and generally show a strong correlation with experimental values, making them a useful tool for assigning specific signals to individual nuclei within the molecule.
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations provide a complete set of vibrational modes for the molecule. Due to factors like anharmonicity, calculated frequencies are often systematically higher than experimental ones and are therefore scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. This analysis allows for the precise assignment of vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes.
Table 2: Predicted Spectroscopic Data for this compound Note: These values are hypothetical predictions based on typical DFT calculations for analogous structures.
| Parameter | Nucleus/Mode | Predicted Value |
| ¹H NMR Chemical Shift | Methyl Protons (C3-CH₃) | δ 2.5 - 2.8 ppm |
| ¹H NMR Chemical Shift | Pyridine (B92270) Ring Protons | δ 7.5 - 9.0 ppm |
| ¹H NMR Chemical Shift | Pyrazine (B50134) Ring Proton | δ 8.5 - 9.5 ppm |
| ¹³C NMR Chemical Shift | Methyl Carbon (C3-C H₃) | δ 20 - 25 ppm |
| ¹³C NMR Chemical Shift | Ring Carbons | δ 120 - 160 ppm |
| Vibrational Frequency | C-H Stretch (Aromatic) | ~3050 - 3150 cm⁻¹ |
| Vibrational Frequency | C=N Stretch | ~1600 - 1650 cm⁻¹ |
| Vibrational Frequency | Ring Breathing/Deformation | ~950 - 1200 cm⁻¹ |
Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. semanticscholar.org For pyrido[3,4-b]pyrazine derivatives, DFT calculations show that the HOMO and LUMO are typically distributed across the π-conjugated system of the entire molecule. rsc.org
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict reactive sites. semanticscholar.org The MEP map uses a color scale to show electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. semanticscholar.org For pyridopyrazines, the electronegative nitrogen atoms are expected to be centers of negative potential.
Table 3: Representative Frontier Molecular Orbital Energies for Pyrido[3,4-b]pyrazine Derivatives Note: Values are illustrative and sourced from DFT studies on related structures.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Pyrido[3,4-b]pyrazine Core | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.0 |
| Donor-Substituted Derivative | -5.54 | -3.06 | 2.48 |
| Acceptor-Substituted Derivative | -6.8 | -2.5 | 4.3 |
Computational Studies on Reaction Pathways and Energetics
Theoretical chemistry can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. rsc.orgrsc.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).
Table 4: Illustrative Data from a Computational Study of a Reaction Step Note: This table represents the type of data generated in a reaction pathway analysis.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State 1 (TS1) | Energy maximum for the first step | +22.5 |
| Intermediate | A stable species formed during the reaction | -5.0 |
| Transition State 2 (TS2) | Energy maximum for the second step | +18.0 |
| Products | Final compounds | -15.0 |
Photophysical Properties and Optical Behavior Predictions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules and predicting their optical behavior. researchgate.net It is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states.
These calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is a measure of the transition's intensity. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) reveals their nature, such as π→π* or n→π* transitions, which dominate the photophysical properties of aromatic heterocycles. TD-DFT can also be used to model fluorescence by calculating the energy of emission from the optimized first excited state back to the ground state. These theoretical predictions are vital for designing novel materials with specific optical properties, such as dyes for solar cells or fluorescent probes. nih.gov
Table 5: Representative Predicted Photophysical Data for a Pyrido[3,4-b]pyrazine-Based Chromophore Note: Data is illustrative of typical TD-DFT calculation results.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 410 | 0.85 | HOMO → LUMO (95%) |
| S₀ → S₂ | 355 | 0.15 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 310 | 0.25 | HOMO → LUMO+1 (91%) |
Chemical Modifications and Derivatization Strategies of the Pyrido 3,4 B Pyrazine Scaffold
Introduction of Functional Groups for Structure-Activity Relationship (SAR) Studies
The systematic introduction of functional groups onto the pyrido[3,4-b]pyrazine (B183377) scaffold is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to identify which parts of a molecule are crucial for its biological effect and how modifications affect potency and selectivity.
A key area of investigation for this scaffold is in the development of protein kinase inhibitors. rsc.org Research has led to the discovery of a family of disubstituted pyrido[3,4-b]pyrazines as promising candidates for this role. rsc.org SAR studies identified the 4-(piperidin-1-yl)aniline moiety as a critical pharmacophoric group for binding to various cancer-related protein kinases when attached at either the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring. rsc.org This highlights how positional isomerism and the introduction of specific amine-containing groups can dramatically influence target engagement.
In a rational design campaign starting from a non-selective kinase inhibitor, strategic modifications to the related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold helped establish clear SAR. nih.gov For instance, the removal of a methyl group at the C-7 position was found to increase potency against the target MKK4, suggesting that steric bulk in that region is detrimental to binding. nih.gov This stepwise modification approach, guided by SAR, successfully transformed a broadly active compound into a highly selective inhibitor. nih.gov The importance of specific rings within a larger scaffold has also been demonstrated in related pyrazine-containing compounds, where the furazan, pyrazine (B50134), and aniline (B41778) rings were all found to be important for activity. nih.gov
Table 1: Example of Structure-Activity Relationship Findings for Pyrido[3,4-b]pyrazine Derivatives
| Scaffold Position | Modification | Biological Target | Observed Effect |
|---|---|---|---|
| C-5 or C-8 | Addition of 4-(piperidin-1-yl)aniline | Cancer-related protein kinases | Identified as a key pharmacophoric group for binding. rsc.org |
Development of Substituted Pyrido[3,4-b]pyrazine Libraries
The development of compound libraries containing numerous substituted pyrido[3,4-b]pyrazine derivatives is essential for high-throughput screening and the discovery of new lead compounds. An efficient method for generating such libraries involves using highly functionalized starting materials that can be readily modified.
One effective strategy utilizes pentafluoropyridine (B1199360) as a starting material. nih.gov Through a one-pot annelation reaction with appropriate diamines, polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds can be synthesized. nih.gov The resulting trifluorinated pyridopyrazine products are highly valuable intermediates. The fluorine atoms activate the ring for sequential nucleophilic aromatic substitution, allowing for the controlled introduction of a wide variety of nucleophiles at different positions. nih.gov This approach provides access to previously inaccessible poly-substituted pyridopyrazine derivatives, making it a powerful tool for creating diverse chemical libraries for the life sciences and drug discovery sectors. nih.gov
Similarly, the synthesis of a series of 10-R-pyrido[4,3-a]phenazines, a related fused system, was achieved with high tolerance for various substituents on the phenyl ring. mdpi.com This robust synthesis allows for the creation of a library of derivatives by simply changing the starting arylamine, demonstrating a straightforward method for generating structural diversity. mdpi.com
Strategies for Constructing Poly-Substituted Pyrido[3,4-b]pyrazine Derivatives
Constructing derivatives with multiple substituents requires precise and often multi-step synthetic strategies. These methods are crucial for fine-tuning the physicochemical and pharmacological properties of the molecule.
As mentioned, the sequential substitution of polyfluorinated intermediates is a powerful strategy. The trifluorinated tetrahydropyrido[3,4-b]pyrazine scaffolds react sequentially with various nucleophiles, enabling the creation of poly-substituted products in a controlled manner. nih.gov
Another advanced strategy involves deprotometalation-trapping reactions. mdpi.com For example, 8-bromopyrido[3,4-b]pyrazine (B1341625) can be halogenated via deprotometalation with a lithium-zinc base, followed by trapping with iodine to yield 8-bromo-7-iodopyrido[3,4-b]pyrazine. mdpi.com This di-halogenated intermediate becomes a versatile platform for further functionalization. The different reactivities of the bromine and iodine atoms allow for selective palladium-catalyzed coupling reactions, such as Suzuki couplings with arylboronic acids or Buchwald-Hartwig aminations with anilines, to introduce distinct groups at the C-7 and C-8 positions. mdpi.com
Chemical transformations on commercially available pyrazine derivatives carrying amine or amide groups also provide a route to poly-substitution through reactions like nitration, bromination, and esterification. imist.maimist.ma
Table 2: Strategies for Poly-substitution of the Pyrido[3,4-b]pyrazine Scaffold
| Strategy | Key Intermediate | Reaction Type | Outcome |
|---|---|---|---|
| Sequential Nucleophilic Substitution | Trifluorinated tetrahydropyrido[3,4-b]pyrazine | Nucleophilic Aromatic Substitution | Controlled introduction of various nucleophiles to form poly-substituted products. nih.gov |
Derivatization Towards Complex Fused Ring Systems
The pyrido[3,4-b]pyrazine scaffold can serve as a building block for the synthesis of more complex, polycyclic fused ring systems. These larger structures can access different biological targets and exhibit novel pharmacological profiles.
One such strategy involves intramolecular cyclization following a cross-coupling reaction. Halogenated 2,3-diphenylpyrido[3,4-b]pyrazine (B3356666) can be coupled with anilines, and a subsequent intramolecular cyclization can lead to the formation of pyrazino-fused carbazoles and carbolines. mdpi.com This method effectively uses the pyridopyrazine core to build larger, more rigid heterocyclic systems.
The synthesis of novel, complex ring systems can also be achieved through multi-step sequences involving condensation reactions. For instance, derivatives of the bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione ring system were synthesized through a four-step sequence that involves the self-condensation of 6-azaindole (B1212597) carboxylic acid derivatives. nih.gov This approach demonstrates how precursors related to the pyridopyrazine theme can be dimerized and cyclized to create elaborate, symmetrical fused structures. nih.gov Similarly, the reaction of aminopyrazole derivatives with various reagents can lead to the formation of fused pyrazolo[3,4-b]pyridine systems. researchgate.net
Targeted Biological Interactions and Structure Activity Relationships Sar of Pyrido 3,4 B Pyrazine Derivatives
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking simulations are instrumental in understanding the binding modes of pyrido[3,4-b]pyrazine (B183377) derivatives with their protein targets. These studies reveal key interactions that contribute to their biological activity. For instance, pyrazine-based compounds often engage in hydrogen bonding through their nitrogen atoms, which act as hydrogen bond acceptors. They can also participate in nonpolar interactions due to their aromatic nature. nih.govresearchgate.net
In the context of antibacterial research, docking studies of N1,N4-dialkylated pyrido[2,3-b]pyrazine (B189457) derivatives with DNA gyrase from various bacterial pathogens have demonstrated strong binding affinities. Specifically, certain derivatives show multiple hydrogen bonding interactions, which correlates with their experimental antibacterial activity. researchgate.net Similarly, docking studies of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against human placental alkaline phosphatase and DNA gyrase of Salmonella Typhi have identified ideal conformations within the active sites, highlighting significant hydrogen and hydrophobic interactions. semanticscholar.orgmdpi.com
Furthermore, molecular dynamics simulations have been used to study the interaction between different substituted pyrazines and human serum albumin (HSA), indicating that hydrophobic forces are the primary drivers of binding. semanticscholar.org
Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, Topoisomerase II)
Pyrido[3,4-b]pyrazine derivatives have been identified as promising inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology. rsc.org Structure-activity relationship (SAR) studies have shown that the substitution pattern on the pyrido[3,4-b]pyrazine ring is crucial for kinase inhibition. For example, the presence of a 4-(piperidin-1-yl)aniline group at the C-5 or C-8 position has been identified as a key pharmacophore for binding to several cancer-related protein kinases. rsc.orgrsc.org
Some pyrido[3,4-b]pyrazine derivatives have also been investigated as RET kinase inhibitors for the potential treatment of pancreatic cancer. nih.gov Additionally, related heterocyclic systems like pyrazolo[3,4-b]pyridin-4-ones have been designed and evaluated as topoisomerase II inhibitors, showing activities comparable to the antitumor drug etoposide. nih.gov Docking studies have been performed to understand their binding at the DNA binding interface of topoisomerase II. nih.gov Dual inhibitors targeting both topoisomerase II and FLT3 kinase have also been developed from pyrido-dipyrimidine scaffolds. nih.gov
The inhibitory mechanism often involves the pyrazine (B50134) core interacting with key residues in the enzyme's active site. For instance, in Mps1 kinase inhibitors with a pyrido[3,4-d]pyrimidine backbone, hydrogen bonding with Gly605 and hydrophobic interactions with several other residues are crucial for binding. mdpi.com
Interaction with Specific Biomolecules (e.g., β-Amyloid Plaques)
The accumulation of β-amyloid (Aβ) plaques is a hallmark of Alzheimer's disease. nih.gov Certain fluorescent pyridazine-based dyes have been designed to detect and image these plaques. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to Aβ aggregates and show high binding affinity. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been shown to selectively bind to amyloid plaques in human brain tissue from Alzheimer's patients. mdpi.comresearchgate.net
Bis(arylvinyl)pyrazines have also been evaluated as imaging agents for both tau fibrils and β-amyloid plaques, demonstrating their potential for in vivo diagnosis of Alzheimer's disease. nih.govresearchgate.net
Structural Requirements for Modulating Cellular Pathways
The biological activity of pyrido[3,4-b]pyrazine derivatives is highly dependent on their structural features. For kinase inhibition, the nature and position of substituents on the heterocyclic core are critical. The identification of the 4-(piperidin-1-yl)aniline moiety as a key pharmacophore highlights the importance of specific structural motifs for interacting with kinase targets. rsc.orgrsc.org
In the context of antibacterial activity, N-alkylation of the pyrido[2,3-b]pyrazine-2,3-dione core has been shown to be a viable strategy for developing new antibacterial agents. researchgate.net Computational studies, including Density Functional Theory (DFT), have been used to correlate electronic parameters like HOMO-LUMO energy gaps and electrophilicity with the observed biological activities of these compounds. researchgate.netrsc.org
Design Principles for Biologically Active Pyrido[3,4-b]pyrazines
The design of biologically active pyrido[3,4-b]pyrazines and related compounds is guided by an iterative process of synthesis, biological evaluation, and computational modeling. Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Utilizing the pyrido[3,4-b]pyrazine core as a scaffold to develop inhibitors for various targets by modifying substituent groups.
Structure-Activity Relationship (SAR) Studies: Systematically altering the structure of lead compounds and evaluating the impact on biological activity to identify key pharmacophoric features. rsc.orgrsc.org
Computational Chemistry: Employing molecular docking and DFT calculations to predict binding modes, understand electronic properties, and guide the design of more potent and selective derivatives. researchgate.netrsc.org For example, DFT computations have been used to analyze the nonlinear optical (NLO) properties and electronic structure of novel pyrido[2,3-b]pyrazine derivatives. researchgate.net
Targeted Library Synthesis: Creating focused libraries of compounds around a promising scaffold to explore the chemical space and identify potent hits for specific biological targets.
Emerging Applications and Material Science Potential of Pyrido 3,4 B Pyrazine Systems
Pyrido[3,4-b]pyrazine (B183377) Scaffolds in Ligand Design
The pyrido[3,4-b]pyrazine framework has emerged as a significant scaffold in the design of ligands, particularly for protein kinase inhibitors. rsc.orgrsc.org Protein kinases are crucial targets in drug discovery, especially in oncology, as their deregulation is a major mechanism in cancer cell proliferation. rsc.org The nitrogen-rich structure of pyrido[3,4-b]pyrazine allows for multiple points of interaction within the binding sites of these enzymes.
Researchers have successfully synthesized novel disubstituted pyrido[3,4-b]pyrazine-based compounds that demonstrate promising activity as protein kinase inhibitors. rsc.orgrsc.org Through structure-activity relationship (SAR) studies, specific substitutions on the pyrido[3,4-b]pyrazine ring have been identified as key for binding to therapeutic targets. For instance, a 4-(piperidin-1-yl)aniline group at the C-5 or C-8 position has been identified as a significant pharmacophoric group. rsc.org Several analogues have shown activity in the low micromolar range against a variety of cancer-related protein kinases, making them excellent starting points for further drug development. rsc.org
Furthermore, derivatives of pyrido[3,4-b]pyrazin-2(1H)-one have been designed and evaluated as potent inhibitors of the Fms-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 receptor are known drivers in a subset of acute myeloid leukemia (AML) cases. nih.gov Certain compounds from this series have exhibited potent inhibitory activity against FLT3 kinase and have shown excellent antiproliferative effects against cancer cell lines. nih.gov The metabolic stability of these compounds in mouse liver microsomes further highlights their potential for development as therapeutic agents for AML. nih.gov
The synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine (B1199360) has also been explored, demonstrating the versatility of this system in creating libraries of poly-substituted derivatives for the life science industries. nih.gov This approach is particularly relevant in drug discovery, where polyfunctional heterocyclic derivatives with low molecular weight are of increasing importance. nih.gov
Interactive Data Table: Pyrido[3,4-b]pyrazine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | Observed Activity | Reference |
| Disubstituted Pyrido[3,4-b]pyrazines | Cancer-related protein kinases | 4-(piperidin-1-yl)aniline at C-5 or C-8 | Low micromolar IC50 values | rsc.org |
| Pyrido[3,4-b]pyrazin-2(1H)-one derivatives | FLT3 | Varied substitutions | Potent kinase and cellular potency (nM range) | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | PIM-1 Kinase | Pyrazolo[3,4-b]pyridine core | High inhibitory activity (nM range) | nih.gov |
Applications in Organic Light-Emitting Materials
While research into the specific applications of 3-Methylpyrido[3,4-b]pyrazine in organic light-emitting diodes (OLEDs) is emerging, the broader family of pyrido[2,3-b]pyrazines has been extensively studied and has shown significant promise. These related compounds are used to create a wide range of full-color fluorescent materials for high-performance OLEDs. rsc.org By systematically modifying the donor units attached to the pyrido[2,3-b]pyrazine (B189457) core, researchers have been able to fine-tune the band gap and achieve emissions spanning the entire visible spectrum, from blue to red. rsc.org
Some of these derivatives exhibit thermally activated delayed fluorescence (TADF), a crucial property for achieving high efficiency in OLEDs. rsc.org Devices fabricated with these materials have demonstrated high external quantum efficiencies (EQEs) of up to 20.0% for yellow emission and 15.4% for orange emission. rsc.org The development of such efficient and color-tunable materials is a significant step towards more cost-effective multicolor displays. rsc.org
The pyrido[3,4-b]pyrazine core has also been utilized in the design of sensitizers for dye-sensitized solar cells (DSSCs). rsc.orgnih.gov A series of organic sensitizers incorporating this scaffold with different donors and π-spacers have been synthesized and tested. rsc.org These dyes exhibit strong intramolecular charge transfer characteristics, which are essential for efficient light harvesting. DSSCs based on these sensitizers have achieved power conversion efficiencies of up to 7.12% with liquid electrolytes and have shown excellent long-term stability. rsc.org
Potential as Fluorescent Sensors for Chemical Detection
The inherent fluorescent properties of certain pyrazine-based heterocyclic systems make them attractive candidates for the development of chemical sensors. While specific studies on this compound as a fluorescent sensor are not widely reported, related pyrazine (B50134) and pyrazolo[3,4-b]quinoline derivatives have been successfully employed for the detection of various ions.
For example, novel pyrazine-pyridone biheteroaryl-based fluorescent sensors have been synthesized for the detection of endogenous labile zinc ions in lung cancer cells. nih.gov These sensors exhibit low background fluorescence and a significant enhancement in fluorescence upon binding with Zn2+. nih.gov The replacement of a pyridine (B92270) ring with a pyrazine ring in the sensor's structure was found to influence its coordination ability and fluorescent properties. nih.gov
Similarly, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative has been developed for detecting Zn2+ cations. mdpi.com This sensor showed a 13-fold increase in fluorescence quantum yield upon the addition of zinc ions, with a low detection limit. mdpi.com The study also demonstrated its potential for detecting zinc ions within eukaryotic cells. mdpi.com The development of such sensors is crucial for understanding the roles of metal ions in biological systems.
Interactive Data Table: Research Findings on Related Fluorescent Sensors
| Sensor Base | Target Analyte | Key Finding | Reference |
| Pyrazine-pyridone biheteroaryl | Zn2+ | 8.1-fold fluorescence enhancement with Zn2+ | nih.gov |
| 1H-Pyrazolo[3,4-b]quinoline derivative | Zn2+ | 13-fold increase in fluorescence quantum yield with Zn2+ | mdpi.com |
Role in Polymer Chemistry as Conjugated Systems
The electron-deficient nature of the pyrazine ring makes the pyrido[3,4-b]pyrazine scaffold a valuable building block for the synthesis of conjugated polymers with interesting electronic and optical properties. These polymers are being investigated for a range of applications, including electrochromic devices and organic electronics.
A study on pyrido[4,3-b]pyrazine-EDOT hybrid polymers demonstrated their potential as neutral green electrochromic materials. semanticscholar.org The strong electron affinity of the three imine nitrogens in the pyrido[3,4-b]pyrazine structure makes it an admirable block for creating low bandgap-conjugated polymers. semanticscholar.org By tuning the polymer structure, for instance by introducing methyl substituents, researchers were able to improve the solubility and redox stability of the resulting polymers. semanticscholar.org The extension of the conjugated chain was also shown to redshift the absorption spectra, leading to materials with potential applications in near-infrared electrochromic devices. semanticscholar.org
Furthermore, research into pyrazinacene conjugated polymers, which are composed of linearly fused pyrazine units, has opened up new avenues for creating stable n-type materials. nsf.govrsc.org Although the direct polymerization of pyrido[3,4-b]pyrazine is a distinct area, the principles of creating high molecular weight conjugated polymers from pyrazine-containing monomers are relevant. These materials exhibit intriguing properties such as multi-electron reduction and tunable optoelectronic characteristics, which are desirable for advanced electronic applications. nsf.govrsc.org
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes for Pyrido[3,4-b]pyrazine (B183377) Derivatives
The continued exploration of pyrido[3,4-b]pyrazines is highly dependent on the availability of robust and versatile synthetic methodologies. Future efforts will likely concentrate on developing more efficient, cost-effective, and environmentally benign routes to access a wider array of derivatives.
Key research objectives include:
One-Pot and Multicomponent Reactions: Designing one-pot syntheses, such as the annelation of pentafluoropyridine (B1199360) with diamines, can significantly streamline the production of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.govresearchgate.net Expanding these strategies to include a broader range of starting materials will be a priority.
Catalyst Innovation: The development of novel catalysts, such as nanocatalysts, has shown promise for the green synthesis of related pyridopyrazine heterocycles in aqueous media. researchgate.net Future work should focus on applying similar catalytic systems to the synthesis of 3-methylpyrido[3,4-b]pyrazine derivatives to improve yields and reduce environmental impact.
Regioselective Functionalization: Gaining precise control over the regioselectivity of substitutions on the pyridopyrazine core is crucial. Methodologies like deprotometalation-trapping reactions have enabled specific halogenation, which then allows for subsequent palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at specific positions (e.g., C-8). nih.govresearchgate.net Refining these techniques and discovering new directing groups will be essential for creating libraries of structurally diverse compounds for screening.
Flow Chemistry: Implementing continuous flow chemistry for the synthesis of pyrido[3,4-b]pyrazines could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
A summary of promising synthetic strategies is presented in Table 1.
Table 1: Emerging Synthetic Strategies for Pyrido[3,4-b]pyrazine Derivatives
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| One-Pot Annelation | Direct cyclization reaction using precursors like pentafluoropyridine and various diamines to form the core scaffold. nih.gov | Reduces intermediate isolation steps, saves time and resources. |
| Nanocatalysis | Use of nanocatalysts for cyclocondensation reactions in green solvents like water. researchgate.net | High efficiency, recyclability of catalyst, environmentally friendly. |
| Directed Deprotometalation | Sequential use of mixed metal bases to achieve regioselective halogenation, followed by cross-coupling. nih.gov | Precise control over substitution patterns, access to novel derivatives. |
| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity rapidly. nih.gov | High atom economy, rapid library generation. |
Advanced Mechanistic Studies on Complex Pyrido[3,4-b]pyrazine Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of pyrido[3,4-b]pyrazines is critical for optimizing existing methods and designing new transformations.
Future research should focus on:
Elucidation of Transition States: Using a combination of kinetic studies and computational chemistry to model the transition states of key reactions, such as palladium-catalyzed C-N and C-C bond formations. nih.gov This can reveal the factors that govern reaction efficiency and regioselectivity.
Understanding Deprotometalation Pathways: Investigating the intermediates formed during deprotometalation reactions using advanced spectroscopic techniques (e.g., in-situ IR, low-temperature NMR). nih.gov This will provide a clearer picture of the active organometallic species and their reactivity.
Cyclization Mechanisms: For multicomponent reactions that form the heterocyclic core, detailed mechanistic studies are needed to understand the sequence of bond formations and the factors controlling the regiochemical outcome, especially when using unsymmetrical precursors. mdpi.com
In-depth Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel pyrido[3,4-b]pyrazine-based compounds. Future work will leverage increasingly sophisticated computational approaches.
Key areas for development include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to predict the electronic properties (e.g., HOMO/LUMO energy levels), spectroscopic characteristics, and reactivity of new derivatives. nih.govrsc.org This can help pre-screen candidates for specific applications in materials science, such as in nonlinear optics.
Structure-Based Drug Design: Using molecular docking and dynamics simulations to predict the binding modes of pyrido[3,4-b]pyrazine derivatives within the active sites of biological targets like protein kinases. nih.gov This allows for the rational design of more potent and selective inhibitors.
Predictive SAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of pyrido[3,4-b]pyrazine derivatives with their observed biological activity or material properties. This can guide the synthesis of next-generation compounds with enhanced performance. Research has already identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for kinase inhibition, providing an excellent starting point for such models. rsc.org
Table 2: Computational Approaches for Pyrido[3,4-b]pyrazine Research
| Computational Method | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, and NLO properties. nih.govrsc.org | Predict material properties; guide synthesis of novel dyes and electronic materials. |
| Molecular Docking | Simulation of ligand-protein binding interactions. nih.gov | Identify potential biological targets; predict binding affinity and orientation of inhibitors. |
| QSAR Modeling | Statistical correlation of chemical structure with physical or biological properties. rsc.org | Guide the design of more potent analogs by identifying key structural features. |
Exploration of New Biological Targets and Interaction Modalities
The pyrido[3,4-b]pyrazine scaffold has been identified as a valuable starting point for the design of protein kinase inhibitors. rsc.org However, the full biological potential of this heterocyclic system remains largely untapped.
Future research should aim to:
Screen Against Diverse Target Classes: Expanding screening efforts beyond protein kinases to include other important enzyme families (e.g., proteases, phosphatases) and receptor classes (e.g., GPCRs). The broad biological activities seen in other pyrazine-containing natural product hybrids, such as antibacterial and anti-inflammatory effects, suggest that a wide range of targets may be susceptible. nih.govnih.gov
Investigate Antiproliferative Mechanisms: For derivatives that show anticancer activity, detailed mechanistic studies are needed to identify the specific cellular pathways they modulate. nih.gov
Explore New Therapeutic Areas: Given the structural similarity to purine (B94841) bases, these compounds could be investigated as inhibitors of nucleic acid-related enzymes or as modulators of protein-DNA interactions. mdpi.com Their potential as electrochemical DNA sensors has been demonstrated in related pyrazine (B50134) systems, hinting at this possibility. rsc.org
Innovation in Material Science Applications of Pyrido[3,4-b]pyrazines
The unique electronic properties of fused pyrazine systems make them highly attractive for applications in materials science. While much of the work has focused on the thieno[3,4-b]pyrazine (B1257052) isomer, the core principles apply and suggest promising avenues for pyrido[3,4-b]pyrazine derivatives. rsc.org
Future research directions include:
Low Band Gap Polymers: Designing and synthesizing conjugated polymers incorporating the pyrido[3,4-b]pyrazine unit to create materials with small HOMO-LUMO gaps. nih.gov Such materials are of interest for organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors.
Electroluminescent Materials: Exploring the potential of these compounds as emitters or host materials in Organic Light-Emitting Diodes (OLEDs), leveraging their inherent fluorescence and chemical stability. nih.gov
Dye-Sensitized Solar Cells (DSSCs): Developing novel pyrido[3,4-b]pyrazine-based dyes for use in DSSCs. By tuning the donor-acceptor properties of the molecule, it may be possible to create dyes with broad light absorption and high efficiency, similar to what has been achieved with thieno[3,4-b]pyrazine dyes. mdpi.com
Nonlinear Optical (NLO) Materials: Investigating derivatives with significant first and second hyperpolarizabilities for applications in optical communications and data storage. nih.gov Computational studies on related systems have shown that pyrazine-based heterocycles can exhibit remarkable NLO responses. rsc.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Pyrido[3,4-b]pyrazine |
| Pentafluoropyridine |
| Tetrahydropyrido[3,4-b]pyrazine |
| 4-(piperidin-1-yl)aniline |
Q & A
Q. What are the most efficient synthetic routes for 3-methylpyrido[3,4-b]pyrazine, and how do reaction conditions influence yield?
Methodological Answer: A robust approach involves annelation reactions using fluorinated precursors (e.g., pentafluoropyridine) with diamines under mild conditions, yielding tetrahydropyrido[3,4-b]pyrazine scaffolds in one-pot reactions . For regioselective methyl substitution, organocuprate reagents (e.g., Me₂CuLi) can react with α-diones derived from oxalyl chloride, as demonstrated in thieno[3,4-b]pyrazine synthesis . Key factors:
- Solvent: Dry THF or toluene (distilled over Na/benzophenone) minimizes side reactions.
- Temperature: Room temperature for coupling steps; elevated temperatures (100°C) for cyclization.
- Catalysts: Pd(PPh₃)₂Cl₂/CuI for cross-coupling (yields: 70–80%) .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Methyl groups at position 3 exhibit singlets near δ 2.6–2.8 ppm (non-equivalent protons in fused rings). Aromatic protons in pyrido-pyrazine cores appear as doublets (δ 7.0–8.5 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with C₁₀H₈N₃ would show m/z 170.0715 .
- Theoretical calculations (CASPT2/DFT): Validate electronic transitions and bond localization patterns in fused pyrazine systems .
Advanced Research Questions
Q. How do electronic substituents (e.g., methyl vs. phenyl) modulate the optoelectronic properties of pyrido[3,4-b]pyrazine derivatives?
Methodological Answer:
- Bandgap tuning: Methyl groups act as electron donors, reducing bandgaps (e.g., 1.5–2.0 eV) compared to phenyl substituents (2.2–2.5 eV) via conjugation effects. Use UV-vis spectroscopy and cyclic voltammetry (HOMO/LUMO determination) .
- Theoretical modeling: DFT calculations (B3LYP/6-31G*) predict planar geometries and charge distribution. Methyl groups enhance π-electron delocalization in fused rings .
Q. What experimental strategies address contradictions in hydration stability data for pyrido[3,4-b]pyrazine systems?
Methodological Answer:
- Hydration studies: Pyrido[3,4-b]pyrazines can exist as aromatic species or stable covalent dihydrates (e.g., neutral dihydrate form 34 in trifluoromethylated derivatives). Use X-ray crystallography and ¹H NMR (D₂O exchange) to distinguish hydration states .
- Reaction conditions: Hydration is pH-dependent. Under acidic conditions (pH <3), dihydrates dominate; neutral/alkaline conditions favor aromatic forms .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives as kinase inhibitors?
Methodological Answer:
- Substituent effects: Methyl groups at position 3 enhance steric complementarity in p38 MAP kinase’s allosteric pocket. Compare IC₅₀ values of di-substituted analogs (e.g., 2,3-dimethyl vs. 3-methyl-5-phenyl) .
- In silico screening: Use molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding energies (<-9 kcal/mol). Validate with IL-1β secretion assays in macrophages .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the reactivity of pyrido[3,4-b]pyrazine with nucleophiles?
Methodological Answer:
- Nucleophile specificity: Trifluoromethylated pyrido[3,4-b]pyrazines react selectively with soft nucleophiles (e.g., thiols) at position 7, while hard nucleophiles (e.g., amines) target position 4. Monitor reactivity via ¹⁹F NMR .
- Competing pathways: Steric hindrance from methyl groups may redirect nucleophilic attack. Compare kinetic data (pseudo-first-order rate constants) under identical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
